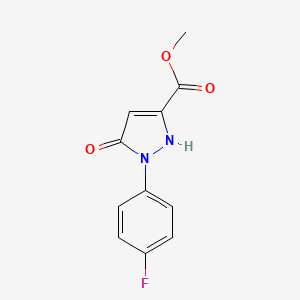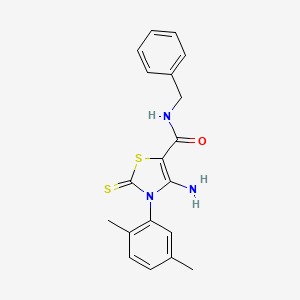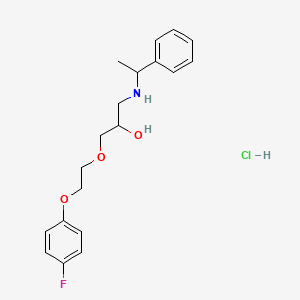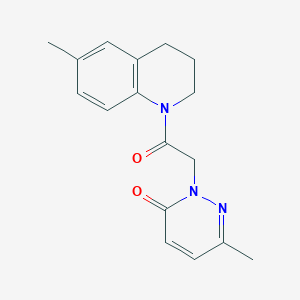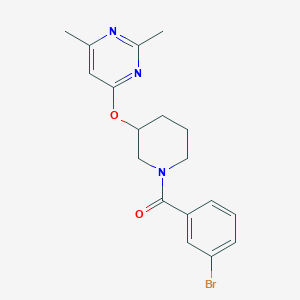
(3-Bromofenil)(3-((2,6-dimetilpirimidin-4-il)oxi)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromophenol derivatives has been explored in the context of creating compounds with potential antioxidant properties. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were synthesized through bromination and demethylation processes. The starting compound, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, underwent a series of reactions including the Wolf-Kishner reduction to yield new bromophenol compounds . Another study focused on the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which involved the use of 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol. This process resulted in a pale yellow powder with a yield of 56% . Both studies highlight innovative approaches to synthesizing compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various analytical techniques. In the case of the bromophenol derivatives, no specific details about the molecular structure analysis were provided . However, the piperidin-4-one derivative was extensively studied using NMR spectroscopy, revealing that the molecule adopts a chair conformation with equatorial orientation of all substituents. The NMR data also indicated significant deshielding effects due to the interaction of protons with chlorine atoms and the nitrogen lone pair, suggesting restricted rotation of the phenyl groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for understanding their potential as antioxidants. The bromophenol derivatives were obtained through reactions such as bromination, demethylation, and the Wolf-Kishner reduction . These reactions are important for introducing bromine atoms and hydroxyl groups, which are known to influence antioxidant activity. The synthesis of the piperidin-4-one derivative involved a modified Mannich condensation, which is a reaction that typically forms beta-amino ketones, indicating the versatility of this synthetic approach .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds were described in terms of their appearance and yield. The piperidin-4-one derivative was reported as a pale yellow powder with a 56% yield . The chemical properties, particularly the antioxidant potency, were evaluated using various assays. The bromophenol derivatives showed effective antioxidant power, with one compound exhibiting the most potent antioxidant and radical scavenger activity among the synthesized molecules . The antioxidant efficacy of the piperidin-4-one derivative was confirmed using DPPH and ABTS methods, which are standard assays for measuring radical scavenging abilities .
Aplicaciones Científicas De Investigación
- Antecedentes: Las pirazolinas han captado la atención debido a sus actividades biológicas y farmacológicas. Este estudio investiga el potencial neurotóxico del derivado de pirazolina sintetizado (B4) en alevines de trucha arcoíris.
- Implicaciones: Se podría explorar la eficacia del compuesto contra estas enfermedades parasitarias en futuras investigaciones .
Evaluación de la Neurotoxicidad
Actividades Antileishmanial y Antimalárica
Determinación de la Estructura Cristal
Propiedades
IUPAC Name |
(3-bromophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLHQGARDVWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)
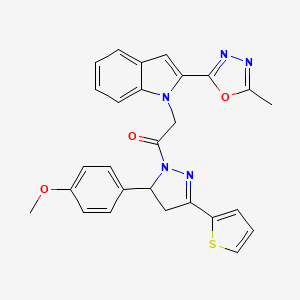
![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
